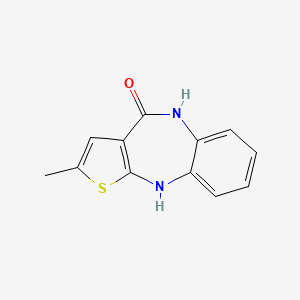

Olanzapine-lactam

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTDAJJOMLNXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176635 | |

| Record name | LY-301664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221176-49-4 | |

| Record name | LY-301664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221176494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-301664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-301664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154GKG25DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation Mechanism of Olanzapine-Lactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of olanzapine-lactam, a significant degradation product of the atypical antipsychotic drug olanzapine (B1677200). Understanding the pathways and factors influencing its formation is critical for ensuring the stability, safety, and efficacy of olanzapine drug products. This document details the underlying chemistry, kinetics, experimental protocols, and analytical methodologies pertinent to the study of this critical impurity.

Introduction to Olanzapine and its Degradation

Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Despite its therapeutic efficacy, olanzapine is known to be unstable under various conditions, leading to the formation of several degradation products.[1] Among these, olanzapine-lactam is a prominent impurity formed through an oxidative degradation pathway. The presence of this and other impurities can impact the quality and safety of the final drug product, making a thorough understanding of its formation essential.

The Chemical Pathway of Olanzapine-Lactam Formation

The formation of olanzapine-lactam is primarily a result of the oxidative degradation of the thiophene (B33073) ring within the olanzapine molecule.[1][3] This process involves the opening of the thiophene ring, leading to a structural rearrangement that forms the lactam moiety. This degradation is often observed during stability studies under stressed conditions and in aged solid-state formulations.[1]

The generally proposed mechanism involves an initial oxidation of the sulfur atom in the thiophene ring, followed by ring opening and subsequent cyclization to form the lactam. This oxidative process can be influenced by various factors, including the presence of oxidizing agents, exposure to light and moisture, and elevated temperatures.[4] Autoxidation processes, which may be catalyzed by formulation excipients, have also been suggested as a key mechanism in solid dosage forms.[1]

Alongside olanzapine-lactam, other related oxidative degradation products such as olanzapine-ketothiolactam are often co-formed.[1]

Factors Influencing Olanzapine-Lactam Formation

Several factors can significantly influence the rate and extent of olanzapine-lactam formation. A thorough understanding of these factors is crucial for the development of stable olanzapine formulations.

-

Oxidative Stress: Exposure to oxidizing agents is a primary driver of lactam formation. Forced degradation studies often employ reagents like hydrogen peroxide or Oxone to simulate and accelerate this process.

-

Temperature: Elevated temperatures can accelerate the degradation of olanzapine. In samples protected from moisture, the degradation of olanzapine to its major degradation product, which can include the lactam, has been shown to be highly temperature-dependent and can follow zero-order kinetics.[5]

-

Moisture: The presence of moisture can facilitate degradation pathways. Olanzapine is known to be sensitive to moisture, which can be particularly relevant in solid dosage forms.[4]

-

pH: The degradation kinetics of olanzapine in aqueous solutions are influenced by pH. Studies have shown that the degradation can be catalyzed by both hydrogen and hydroxide (B78521) ions, following first-order kinetics.[6]

-

Excipients: Pharmaceutical excipients can play a significant role in the stability of olanzapine. Some excipients may catalyze the degradation process, leading to increased formation of olanzapine-lactam and other impurities.[1] For instance, an increase in the formation of a hydrolytic degradation product has been observed in the presence of lactose (B1674315) monohydrate.[4]

Quantitative Analysis of Olanzapine Degradation

The kinetics of olanzapine degradation to form the lactam and other products have been investigated under various stress conditions. The rate of degradation can often be modeled using zero-order or first-order kinetics, depending on the specific conditions.

Table 1: Summary of Quantitative Data on Olanzapine Degradation

| Stress Condition | Degradation Product(s) | Kinetic Model | Observations | Reference |

| Aqueous Solution (varying pH and temperature) | General degradation | First-order | Degradation is hydrogen and hydroxide ion-catalyzed. Temperature dependence follows the Arrhenius equation. | [6][7] |

| Solid-state (protected from moisture) | Major degradation product (including lactam) | Zero-order | Degradation is highly temperature-dependent. | [5] |

| Oxidative Stress (e.g., H₂O₂) | Olanzapine-Lactam and other oxidative impurities | - | Significant degradation observed. | [8] |

| Presence of Excipients (e.g., lactose monohydrate) | Hydrolytic degradation product | - | Increased formation of the degradation product. | [4] |

Experimental Protocols for Studying Olanzapine-Lactam Formation

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Objective: To induce the formation of olanzapine-lactam and other degradation products to elucidate the degradation pathway and develop stability-indicating analytical methods.

Protocol for Oxidative Degradation:

-

Preparation of Olanzapine Solution: Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

-

Stress Conditions:

-

Hydrogen Peroxide: To the olanzapine solution, add a specific concentration of hydrogen peroxide (e.g., 3% v/v).

-

Temperature: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours).[8]

-

Oxone: In a reaction flask, dissolve olanzapine in an organic solvent and water. Add Oxone and sodium hydroxide and monitor the reaction until the olanzapine is consumed.

-

-

Sample Analysis: At specified time intervals, withdraw aliquots of the stressed solution. Neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Synthesis of Olanzapine-Lactam Reference Standard

The synthesis of olanzapine-lactam is necessary to obtain a pure reference standard for analytical method development and validation.

Protocol for Synthesis:

A multi-step synthesis from olanzapine has been reported with a yield of approximately 7%.[1] Another method involves the reaction of olanzapine with Oxone in the presence of sodium hydroxide.

-

Reaction Setup: Dissolve olanzapine in a mixture of an organic solvent (e.g., N,N-dimethylformamide) and water in a reaction flask.

-

Addition of Reagents: Add Oxone and sodium hydroxide to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 20-25°C) and monitor the disappearance of olanzapine using a suitable technique like TLC.

-

Work-up and Purification: Adjust the pH of the reaction mixture to 6-7. Extract the product with an organic solvent (e.g., dichloromethane). The crude product can then be purified by recrystallization from a suitable solvent like acetonitrile to yield pure olanzapine-lactam.

Analytical Methodologies for Detection and Quantification

A stability-indicating analytical method is crucial for the accurate quantification of olanzapine and the separation of its degradation products, including olanzapine-lactam. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.

Table 2: Typical RP-HPLC Method Parameters for Olanzapine and Impurity Analysis

| Parameter | Typical Conditions | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9] |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) | [9] |

| Flow Rate | 1.0 - 1.5 mL/min | [10] |

| Detection | UV at a specific wavelength (e.g., 254 nm or 258 nm) | [10] |

| Column Temperature | Ambient or controlled (e.g., 30°C) | |

| Injection Volume | 10 - 20 µL | [10] |

The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the intended purpose of quantifying olanzapine and its impurities.

Conclusion

The formation of olanzapine-lactam is a critical degradation pathway for olanzapine, driven primarily by oxidative stress. A comprehensive understanding of the mechanism, influencing factors, and kinetics of its formation is paramount for the development of stable and safe olanzapine drug products. The implementation of robust forced degradation studies and the use of validated stability-indicating analytical methods are essential tools for researchers, scientists, and drug development professionals in mitigating the risks associated with this and other degradation impurities.

References

- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olanzapine degradation kinetics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olanzapine degradation kinetics in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 8. ijrar.org [ijrar.org]

- 9. researchgate.net [researchgate.net]

- 10. sennosbiotech.com [sennosbiotech.com]

Olanzapine Degradation Pathways: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of olanzapine (B1677200), a widely used atypical antipsychotic medication. Understanding the degradation profile of a pharmaceutical compound is critical for ensuring its quality, safety, and efficacy. This document details the degradation of olanzapine under various stress conditions, including oxidative, hydrolytic, and photolytic stress, as well as its metabolic degradation pathways. The information presented herein is intended to support research, development, and quality control activities related to olanzapine and its formulations.

Introduction

Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is susceptible to degradation through several pathways, leading to the formation of various degradation products. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods. This guide summarizes the key degradation pathways, provides quantitative data on degradation products, and outlines the experimental protocols used to elicit and analyze this degradation.

Degradation Under Stress Conditions

Forced degradation studies of olanzapine have revealed its susceptibility to oxidative and, to a lesser extent, acidic and alkaline conditions, while it remains relatively stable under photolytic and thermal stress.

Oxidative Degradation

Oxidative conditions are the most significant factor in the degradation of olanzapine. Exposure to oxidizing agents such as hydrogen peroxide leads to the formation of several degradation products, primarily through the oxidation of the thiophene (B33073) and diazepine (B8756704) rings.

Two notable oxidative degradation products that have been isolated from solid oral formulations are (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one and (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, resulting from the oxidation of the thiophene ring[1]. Other identified oxidative degradants include 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one, 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one, and a dimer, 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][3]diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one[2]. The major degradation product identified in some studies is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one[4][5].

Hydrolytic Degradation (Aqueous Solutions)

The degradation of olanzapine in aqueous solutions follows first-order kinetics and is subject to both hydrogen and hydroxide (B78521) ion-catalyzed hydrolysis[3][6][7]. The rate of degradation is dependent on pH and temperature[3][7]. While olanzapine is more stable in acidic solutions, it does undergo degradation under both acidic and alkaline conditions[8]. For instance, in one study, approximately 20% degradation was observed when olanzapine was heated in 0.1N HCl for 12 hours[9].

Photolytic and Thermal Degradation

Olanzapine is generally found to be stable under photolytic conditions[2][4]. Similarly, while temperature can influence the rate of degradation in the presence of other stressors like moisture, olanzapine in its solid form shows relative stability to dry heat alone[5][9].

Metabolic Degradation Pathways

Olanzapine is extensively metabolized in the liver through several pathways, primarily oxidation and direct glucuronidation[6][10]. The main enzymes involved are from the Cytochrome P450 (CYP) family and UDP-glucuronosyltransferases (UGT).

The major metabolic pathways include:

-

N-demethylation: Primarily mediated by CYP1A2, with minor contributions from CYP2D6, to form 4'-N-desmethylolanzapine[11][12].

-

Hydroxylation: The formation of 2-hydroxymethylolanzapine is a minor pathway catalyzed by CYP2D6[11][12].

-

Direct Glucuronidation: A major pathway leading to the formation of the 10-N-glucuronide, which is the most abundant circulating metabolite. This reaction is catalyzed by UGT1A4[6][7][12]. A 4'-N-glucuronide is also formed as a minor metabolite[6].

-

N-oxidation: Formation of olanzapine N-oxide is mediated by the flavin-containing monooxygenase (FMO) system[13].

Quantitative Data on Degradation

The following tables summarize the quantitative data on olanzapine degradation products identified under various stress conditions.

Table 1: Oxidative Degradation Products of Olanzapine

| Degradation Product Name | Molecular Ion (m/z) | Stress Condition | Analytical Method | Reference |

| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | - | Thermally Stressed Formulation | HPLC, UV, IR, MS, NMR | [1] |

| (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | - | Thermally Stressed Formulation | HPLC, UV, IR, MS, NMR | [1] |

| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one | 247.4 | Hydrogen Peroxide | HPLC, LC-MS-MS, NMR | [2] |

| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][3]diazepin-4-one | 231.4 | Hydrogen Peroxide | HPLC, LC-MS-MS, NMR | [2] |

| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][3]diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | 459.3 | Hydrogen Peroxide | HPLC, LC-MS-MS, NMR | [2] |

Table 2: Hydrolytic Degradation of Olanzapine

| Stress Condition | Temperature | Duration | % Degradation | Kinetic Order | Reference |

| 0.1N HCl | 80°C | 12 h | ~20% | - | [9] |

| Aqueous Solution (pH dependent) | Various | - | Rate constants determined | First-order | [6][7] |

| Acidic and Alkaline Media | - | - | Degradation observed | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline typical experimental protocols for forced degradation and analysis of olanzapine.

Forced Degradation Studies

-

Acidic Hydrolysis: Olanzapine solution (e.g., 500 µg/mL) is prepared in 0.1 M HCl and heated at 80°C for a specified period (e.g., 12-24 hours)[9].

-

Alkaline Hydrolysis: Olanzapine solution is prepared in 0.1 M NaOH and heated at 80°C for a specified period (e.g., 12-24 hours)[9].

-

Oxidative Degradation: Olanzapine is dissolved in a solution of hydrogen peroxide (e.g., 3% or 10%) and kept at room temperature for a defined duration (e.g., 24 hours)[2][9].

-

Photolytic Degradation: Olanzapine solution or solid drug is exposed to a xenon lamp or UV light in a transparent container for a specified duration to assess light stability.

-

Thermal Degradation: Solid olanzapine is exposed to dry heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours)[9].

Analytical Methodology: Stability-Indicating HPLC Method

A common analytical technique for separating and quantifying olanzapine and its degradation products is reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector is typically used.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed[2][9].

-

Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM disodium (B8443419) hydrogen phosphate (B84403), pH adjusted to 7.4) and an organic solvent like acetonitrile[2]. Another example is a mobile phase of 75 mM potassium dihydrogen phosphate buffer (pH 4.0)–acetonitrile–methanol (55:40:5, v/v/v)[9].

-

Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min[9].

-

Detection: UV detection is commonly performed at a wavelength of 227 nm or 271 nm[2][9].

-

Sample Preparation: Degraded samples are diluted to an appropriate concentration with the mobile phase before injection.

Mass Spectrometry (LC-MS-MS) for Structural Elucidation

-

Ionization Source: Electrospray ionization (ESI) is commonly used to generate ions of the degradation products[2].

-

Mass Analyzer: A mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the parent ions and their fragments.

-

Fragmentation Studies: Collision-induced dissociation (CID) is performed to obtain fragmentation patterns, which help in elucidating the structure of the degradation products[2].

Visualizations of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Caption: Oxidative degradation pathway of olanzapine.

Caption: Metabolic degradation pathway of olanzapine.

References

- 1. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Olanzapine metabolism by CYP1A2/CYP2D6 and hyperglycaemia | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 4. Role of the smoking-induced cytochrome P450 (CYP)1A2 and polymorphic CYP2D6 in steady-state concentration of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Glucuronidation of olanzapine by cDNA-expressed human UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the antipsychotic drug olanzapine by CYP3A43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medsafe.govt.nz [medsafe.govt.nz]

- 11. ClinPGx [clinpgx.org]

- 12. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Olanzapine-Lactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of olanzapine-lactam. Olanzapine-lactam, a significant degradation product of the atypical antipsychotic drug olanzapine (B1677200), is of considerable interest in pharmaceutical research and development for impurity profiling and stability studies.

Chemical Identity and Physicochemical Properties

Olanzapine-lactam, systematically named (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a key impurity and degradation product of olanzapine.[1][2] Its formation is primarily attributed to the oxidative degradation of the thiophene (B33073) ring in the olanzapine molecule.[1][2]

Table 1: Chemical Identifiers of Olanzapine-Lactam

| Identifier | Value |

| IUPAC Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |

| Synonyms | (Z)-Olanzapine Ketolactam, Olanzapine Impurity C |

| CAS Number | 1017241-34-7 |

| Molecular Formula | C₁₇H₂₀N₄O₂ |

| Molecular Weight | 312.37 g/mol |

Table 2: Physicochemical Data of Olanzapine-Lactam

| Property | Value |

| Melting Point | 188-191 °C (predicted) |

| Boiling Point | 446.4 ± 55.0 °C at 760 mmHg (predicted) |

| pKa | 10.45 ± 0.40 (predicted) |

| Solubility | Slightly soluble in DMSO and Methanol. |

Synthesis of Olanzapine-Lactam

Olanzapine-lactam can be synthesized from olanzapine through an oxidative process. A common laboratory-scale synthesis involves the reaction of olanzapine with an oxidizing agent that mimics singlet oxygen.

This protocol is based on a patented method for the synthesis of olanzapine-related substances.

Materials:

-

Olanzapine

-

Organic solvent (e.g., Methanol, Ethanol, Dichloromethane, Chloroform, N,N-Dimethylformamide, or N-Methylpyrrolidone)

-

Water

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid (2M)

-

Acetonitrile (B52724) (for recrystallization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, dissolve olanzapine in a mixture of an organic solvent and water. A typical ratio is 5-10 mL of organic solvent and 10-15 mL of water per gram of olanzapine.

-

To the stirred solution, add Oxone® and sodium hydroxide. The molar ratio of olanzapine:Oxone®:sodium hydroxide is typically 1:1-2:2-4.

-

Maintain the reaction temperature between 10-80 °C (optimally 20-25 °C) and continue stirring until thin-layer chromatography (TLC) indicates the disappearance of the olanzapine starting material.

-

Once the reaction is complete, adjust the pH of the mixture to 6-7 using 2M hydrochloric acid.

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude olanzapine-lactam from acetonitrile to yield the purified product.

Logical Flow of Synthesis:

Analytical Characterization

The structural elucidation of olanzapine-lactam is accomplished through a combination of spectroscopic techniques.

Table 3: ¹³C NMR Spectral Data of Olanzapine-Lactam in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 191.60 | C=O (ketone) |

| 155.49 | C=O (lactam) |

| 153.85 | C=N |

| 139.91 | Aromatic C |

| 137.88 | Aromatic C |

| 124.76 | Aromatic CH |

| 123.38 | Aromatic CH |

| 121.35 | Aromatic CH |

| 118.48 | Aromatic CH |

| 109.05 | =C (exocyclic) |

| 53.57 | Piperazine CH₂ |

| 47.61 | Piperazine CH₂ |

| 45.98 | N-CH₃ |

Note: Detailed ¹H NMR data is not available in the provided search results.

Detailed IR spectral data with peak assignments for olanzapine-lactam is not available in the provided search results. General characteristic peaks would include C=O stretching for the lactam and ketone groups, C=N stretching, and aromatic C-H and C=C stretching.

Detailed mass spectrometry fragmentation data for olanzapine-lactam is not available in the provided search results. The molecular ion peak would be expected at m/z 312.37.

Olanzapine Degradation Pathway

Olanzapine-lactam is a product of the oxidative degradation of olanzapine. This process involves the opening of the thiophene ring.

This technical guide serves as a foundational resource for professionals engaged in the development and analysis of olanzapine and its related compounds. The provided data and protocols are essential for the accurate identification, synthesis, and quantification of olanzapine-lactam, ensuring the quality and stability of olanzapine formulations.

References

An In-depth Technical Guide to the Oxidative Degradation Products of Olanzapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative degradation of olanzapine (B1677200), an atypical antipsychotic medication. Understanding the degradation pathways and the resulting products is crucial for ensuring the stability, safety, and efficacy of olanzapine drug products. This document details the identified oxidative degradation products, the experimental conditions that lead to their formation, and the analytical methodologies for their characterization.

Identified Oxidative Degradation Products of Olanzapine

Forced degradation studies under oxidative stress have revealed several degradation products of olanzapine. The primary sites of oxidation are the thiophene (B33073) and diazepine (B8756704) rings of the olanzapine molecule.[1][2] The following table summarizes the key identified oxidative degradation products.

| Degradation Product Name | Other Names | Molecular Formula | Comments | Reference |

| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | - | C₁₇H₁₈N₄O₂ | Results from the oxidation of the thiophene ring. | [1] |

| (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | - | C₁₇H₁₈N₄OS | Results from the oxidation of the thiophene ring. | [1] |

| 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][1][2]diazepine-2(3H)-thione | Hydroxymethylidene thione | C₁₅H₁₆N₄OS | Identified in stressed and stability studies of olanzapine drug substance and product. | [3] |

| (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][1][2]diazapine-2(3H)-thione | Acetoxymethylidene thione | C₁₇H₁₈N₄O₂S | Identified in stressed and stability studies of olanzapine drug substance and product. | [3] |

| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][2]diazepin-4-one | - | C₁₃H₁₁N₃O₂S | Formed under oxidative stress conditions. | [4] |

| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1][2]diazepin-4-one | - | C₁₃H₁₁N₃OS | A major degradation product identified under oxidative stress. | [4] |

| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][1][2]diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | - | C₂₆H₂₀N₆OS₂ | A dimeric impurity formed under oxidative conditions. | [4] |

| Olanzapine N-oxide | - | C₁₇H₂₀N₄OS | Formed due to aerial oxidation. | [5] |

Quantitative Analysis of Olanzapine Degradation

The extent of olanzapine degradation under oxidative stress varies depending on the specific conditions. The following table presents a summary of quantitative data from various forced degradation studies.

| Stress Condition | Drug Concentration | Temperature | Duration | % Degradation of Olanzapine | Reference |

| 3% H₂O₂ | 500 µg/mL | Room Temperature | 24 hours | Not specified, but degradation observed. | [6] |

| 10% H₂O₂ | 200 mg/mL | Room Temperature | 24 hours | Major degradation products obtained. | [2] |

Experimental Protocols

Forced Degradation Study under Oxidative Conditions

This protocol outlines a general procedure for inducing oxidative degradation of olanzapine for the purpose of identifying and quantifying degradation products.

Materials:

-

Olanzapine bulk drug or drug product

-

Hydrogen peroxide (H₂O₂) solution (3% or 10% v/v)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

HPLC or LC-MS/MS system

Procedure:

-

Sample Preparation: Accurately weigh a known amount of olanzapine and dissolve it in a suitable solvent, such as methanol, to a final concentration of approximately 500 µg/mL to 200 mg/mL.[2][6]

-

Stress Application: To the olanzapine solution, add a specified volume of hydrogen peroxide solution (e.g., 3% or 10%).[2][6]

-

Incubation: Store the mixture at room temperature for a defined period, typically 24 hours.[2][6]

-

Sample Analysis: After the incubation period, dilute the stressed sample to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating analytical method, such as HPLC or LC-MS/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating and quantifying olanzapine from its degradation products.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 75 mM potassium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., acetonitrile (B52724) and methanol in a ratio of 55:40:5, v/v/v).[6]

-

Flow Rate: 0.8 mL/min.[6]

-

Detection Wavelength: 227 nm.[6]

-

Injection Volume: 20 µL.

Method Validation Parameters:

The following table summarizes typical validation parameters for an HPLC method for olanzapine and its degradation products.

| Parameter | Olanzapine | Reference |

| Linearity Range | 0.5 - 100 µg/mL | [7] |

| Correlation Coefficient (r²) | > 0.999 | [7] |

| Limit of Detection (LOD) | 0.15 µg/mL | [7] |

| Limit of Quantification (LOQ) | 0.45 µg/mL | [7] |

| Precision (%RSD) | < 2% | [7] |

| Accuracy (% Recovery) | 98 - 102% | [7] |

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Experimental workflow for the oxidative forced degradation study of olanzapine.

Olanzapine Oxidative Degradation Products Relationship

Caption: Relationship between olanzapine and its major oxidative degradation products.

References

- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. ijprajournal.com [ijprajournal.com]

Synthesis of Olanzapine-Lactam Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine (B1677200), an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder. As with any pharmaceutical compound, controlling impurities is critical to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the synthesis, formation, and control of a significant degradation product: olanzapine-lactam impurity. This document details the mechanisms of its formation, provides explicit experimental protocols for its synthesis, outlines analytical methods for its characterization, and discusses strategies for its control in drug manufacturing and formulation.

Introduction to Olanzapine and its Lactam Impurity

Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a potent antagonist of dopamine (B1211576) and serotonin (B10506) receptors.[1] Its thienobenzodiazepine structure, however, is susceptible to oxidative degradation, leading to the formation of several impurities. One of the most notable is the olanzapine-lactam impurity, also referred to as olanzapine ketolactam.[3] This impurity is a degradation product resulting from the oxidation and subsequent ring-opening of the thiophene (B33073) moiety of the olanzapine molecule.[1] Its presence in the final drug product is a critical quality attribute that must be carefully monitored and controlled. The chemical and physical properties of this impurity are summarized in Table 1.

| Property | Value |

| IUPAC Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |

| CAS Number | 1017241-34-7[2][4] |

| Molecular Formula | C17H20N4O2[2][4] |

| Molecular Weight | 312.37 g/mol [2] |

| Appearance | Light yellow to yellow solid[1] |

Table 1: Chemical and Physical Properties of Olanzapine-Lactam Impurity

Mechanism of Formation: Oxidative Degradation

The formation of olanzapine-lactam impurity is primarily an oxidative process. The thiophene ring of the olanzapine molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This process can be catalyzed by factors such as light, heat, and the presence of certain pharmaceutical excipients.[1] The degradation pathway involves the oxidation of the sulfur atom in the thiophene ring, leading to the formation of unstable intermediates that undergo ring-opening and rearrangement to form the lactam and the related ketothiolactam impurity.[1][5]

Synthesis of Olanzapine-Lactam Impurity

For research and analytical purposes, the synthesis of olanzapine-lactam impurity is essential for its use as a reference standard. Two primary synthetic routes have been reported: oxidation with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and oxidation with Oxone.

Synthesis via Oxidation with PTAD

This method utilizes PTAD, a powerful dienophile and a singlet oxygen mimic, to achieve the oxidative transformation of olanzapine.[6]

Experimental Protocol:

-

Dissolution: Dissolve olanzapine in a suitable organic solvent such as dichloromethane (B109758) or chloroform.

-

Reaction with PTAD: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent to the olanzapine solution at room temperature. The reaction is typically rapid, as indicated by a color change.

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the olanzapine is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent if necessary. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the olanzapine-lactam impurity. The reported yield for this multi-step process is approximately 7%.[1]

Synthesis via Oxidation with Oxone

A patented method describes the synthesis of olanzapine-lactam impurity using Oxone (potassium peroxymonosulfate) as the oxidizing agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, add olanzapine, an organic solvent (e.g., N,N-dimethylformamide), and water.

-

Addition of Reagents: To the stirred mixture, add Oxone, followed by the addition of sodium hydroxide.

-

Reaction Conditions: Continue the reaction at a controlled temperature (e.g., 20-25°C) until the starting material (olanzapine) is no longer detectable by TLC.

-

pH Adjustment and Extraction: Adjust the pH of the reaction mixture to 6-7 with an acid (e.g., 2M hydrochloric acid). Extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure olanzapine-lactam impurity. This method has been reported to yield the product in high purity (99.1%) and good yield (86.5%).

Analytical Methods for Characterization and Quantification

A variety of analytical techniques are employed to identify, characterize, and quantify the olanzapine-lactam impurity.

| Analytical Technique | Purpose | Key Parameters |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and Quantification | Column: C18 or C8; Mobile Phase: Gradient or isocratic elution with a mixture of buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile, methanol); Detection: UV at a specific wavelength (e.g., 254 nm). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Structural Confirmation | Provides molecular weight information (m/z) of the impurity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | Provides detailed information about the chemical structure, including the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the lactam carbonyl group. |

Table 2: Analytical Techniques for Olanzapine-Lactam Impurity

Control Strategies in Drug Manufacturing

The control of olanzapine-lactam impurity is a critical aspect of ensuring the quality and stability of the final drug product. Strategies to minimize its formation include:

-

Control of Raw Materials: Ensuring the purity of starting materials and reagents to prevent the introduction of oxidative species.

-

Optimization of Process Parameters: Careful control of reaction conditions such as temperature, reaction time, and pH during the synthesis of olanzapine can minimize the formation of degradation products.

-

Use of Antioxidants: Incorporation of suitable antioxidants in the formulation can help to prevent oxidative degradation during storage.

-

Appropriate Packaging: Using packaging materials that protect the drug product from light and moisture can significantly enhance its stability.

-

Strict In-process Controls and Finished Product Testing: Regular monitoring of the impurity levels at various stages of manufacturing and in the final product is essential to ensure compliance with regulatory limits.

Conclusion

The olanzapine-lactam impurity is a significant degradation product of olanzapine, formed through an oxidative pathway. A thorough understanding of its formation mechanism is crucial for the development of robust control strategies. This guide has provided detailed synthetic protocols for the preparation of this impurity, which is vital for its use as a reference standard in analytical method development and validation. By implementing the outlined analytical techniques and control strategies, pharmaceutical scientists and manufacturers can ensure the quality, safety, and efficacy of olanzapine-containing drug products.

References

- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 2. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]

- 3. CAS 1017241-34-7 Olanzapine Lactam Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 5. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Olanzapine-Lactam: A Critical Guide to a Potential Impurity in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of olanzapine-lactam, a potential impurity in the manufacturing and storage of the atypical antipsychotic drug olanzapine (B1677200). Understanding the formation, identification, and control of this impurity is crucial for ensuring the safety, efficacy, and stability of olanzapine drug products. This document outlines the conditions leading to the formation of olanzapine-lactam, detailed experimental protocols for its detection and synthesis, and a summary of regulatory expectations.

Introduction to Olanzapine and the Significance of Olanzapine-Lactam

Olanzapine, with the chemical name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[2][3] As with any pharmaceutical compound, the presence of impurities can impact the quality, safety, and efficacy of the final drug product. Olanzapine-lactam, chemically known as (3Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, has been identified as a significant degradation product.[1][4] Its formation is primarily associated with oxidative and thermal stress, making its monitoring and control a critical aspect of drug development and manufacturing.[1]

Formation and Degradation Pathway

Olanzapine-lactam is not typically formed during the synthesis of olanzapine but rather as a degradant.[1] Forced degradation studies have shown that olanzapine is susceptible to oxidation, leading to the formation of several impurities, including the lactam derivative. The primary mechanism involves the oxidation of the thieno[2,3-b][1]benzodiazepine ring system.[1]

The formation of olanzapine-lactam is a result of the oxidative degradation of the thiophene (B33073) ring of the olanzapine molecule.[1][4] This process can be initiated by exposure to atmospheric oxygen, especially when catalyzed by factors such as heat and the presence of certain excipients in the formulation.[1]

Below is a diagram illustrating the proposed oxidative degradation pathway of olanzapine to olanzapine-lactam.

Quantitative Data and Pharmacopeial Limits

The acceptable levels of impurities in a drug substance are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). While specific quantitative data from forced degradation studies showing the exact percentage of olanzapine-lactam formation is not consistently reported in publicly available literature, the general acceptance criteria for related compounds in olanzapine are outlined. It is important to note that olanzapine-lactam may be controlled as a specified or unspecified impurity depending on the monograph.

| Impurity Name | Pharmacopeia | Specification |

| Olanzapine Related Compound A | USP | Not more than 0.1% |

| Olanzapine Related Compound B | USP | Not more than 0.1% |

| Olanzapine Impurity D | EP | Not more than 0.10% |

| Any individual unspecified impurity | USP | Not more than 0.10% |

| Total impurities | USP | Not more than 0.4% |

Note: The chemical name for Olanzapine-Lactam, (3Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, should be used to confirm its status and specific limits within the current USP and EP monographs. The limits presented are for known related compounds and general impurity thresholds.

Experimental Protocols

Forced Degradation Study of Olanzapine

This protocol is a general guideline for inducing the degradation of olanzapine to generate impurities, including olanzapine-lactam, for analytical method development and validation.

Objective: To generate degradation products of olanzapine under various stress conditions.

Materials:

-

Olanzapine drug substance

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of olanzapine in 10 mL of 0.1 N HCl. Reflux the solution for 4 hours at 80°C. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.

-

Base Hydrolysis: Dissolve 10 mg of olanzapine in 10 mL of 0.1 N NaOH. Reflux the solution for 4 hours at 80°C. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.

-

Oxidative Degradation: Dissolve 10 mg of olanzapine in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

-

Thermal Degradation: Place 10 mg of olanzapine in a petri dish and expose it to dry heat at 105°C for 24 hours. Dissolve the sample in a suitable solvent and dilute to a suitable concentration with the mobile phase.

-

Photolytic Degradation: Expose a solution of olanzapine (1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Dilute to a suitable concentration with the mobile phase.

-

Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method.

Synthesis of Olanzapine-Lactam

The synthesis of olanzapine-lactam is typically performed for its use as a reference standard in analytical methods. The following is a representative multi-step synthesis with a reported yield of 7%.[1]

Objective: To synthesize olanzapine-lactam for use as a reference standard.

Materials:

-

Olanzapine

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction: Dissolve olanzapine in dichloromethane. Add a solution of PTAD in dichloromethane dropwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the olanzapine-lactam.

-

Characterization: The structure of the synthesized olanzapine-lactam is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Method for the Determination of Olanzapine and Olanzapine-Lactam

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of olanzapine from its impurities.

Objective: To provide a validated HPLC method for the analysis of olanzapine and its related substances, including olanzapine-lactam.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

System Suitability:

-

Tailing factor for olanzapine peak: Not more than 1.5

-

Theoretical plates for olanzapine peak: Not less than 2000

-

Resolution between olanzapine and olanzapine-lactam: Not less than 2.0

Mandatory Visualizations

Olanzapine Synthesis Workflow

The following diagram illustrates a typical synthetic route for olanzapine.

Logical Relationship in Impurity Profiling

The following diagram illustrates the logical workflow for identifying and controlling impurities like olanzapine-lactam in drug development.

References

Olanzapine-Lactam: A Comprehensive Technical Guide

CAS Number: 1017241-34-7

This technical guide provides an in-depth overview of olanzapine-lactam, a significant degradation product and potential impurity of the atypical antipsychotic drug olanzapine (B1677200). This document is intended for researchers, scientists, and professionals involved in drug development, quality control, and analytical chemistry.

Chemical and Physical Data

Olanzapine-lactam, also known as (Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1,3-dihydro-2H-benzo[b][1][2]diazepin-2-one, is formed under thermal or oxidative stress conditions.[3] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1017241-34-7 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₁₇H₂₀N₄O₂ | [1][2][9][7] |

| Molecular Weight | 312.37 g/mol | [1][9][7] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥98% (commercially available) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Formation and Synthesis

Olanzapine-lactam is an oxidative degradation product of olanzapine. Its formation involves the oxidation and subsequent ring-opening of the thiophene (B33073) ring of the parent olanzapine molecule.[1] This degradation can be particularly relevant in solid oral formulations, where it is proposed to occur via autoxidation processes, potentially catalyzed by excipients.[1] The formation of olanzapine-lactam is often accompanied by the production of ketothiolactam.[1]

Synthetic Protocol

A patented method describes the synthesis of olanzapine-lactam (referred to as compound I in the patent) from olanzapine. The process involves the use of Oxone as an oxidizing agent in the presence of sodium hydroxide (B78521).

Experimental Protocol:

-

Reaction Setup: To a reaction flask, add olanzapine, an organic solvent (e.g., 5-10 mL per gram of olanzapine), and water (e.g., 10-15 mL per gram of olanzapine).

-

Reagent Addition: Sequentially add Oxone and sodium hydroxide to the reaction mixture. A preferred molar ratio of olanzapine:Oxone:sodium hydroxide is 1:1-1.2:3-4.

-

Reaction Conditions: The reaction is carried out at a controlled temperature, preferably between 20-25°C, until the olanzapine is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, adjust the pH of the reaction mixture to 6-7.

-

Purification: The product is then extracted and purified by recrystallization to yield olanzapine-lactam.

Analytical Methodologies

The detection and quantification of olanzapine-lactam as an impurity in olanzapine drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.

| Parameter | HPLC Method 1 | UPLC Method |

| Column | Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm) | Acquity UPLC BEH C-18 (100 mm x 2.1 mm; 1.7 µm) |

| Mobile Phase | Gradient elution with 0.2 M ammonium (B1175870) acetate (B1210297) (pH 4.50) and Acetonitrile | Not specified |

| Flow Rate | 1.0 mL/min | 0.36 mL/min |

| Detection | Photo Diode Array (PDA) at 254 nm | Photodiode array detector (DAD/PDA) |

| Reference | [4] | [2] |

A simple and stability-indicating reverse-phase HPLC method has been developed for the determination of olanzapine and its related impurities, including olanzapine-lactam.[1]

Degradation Pathway and Analytical Workflow

The following diagrams illustrate the degradation pathway of olanzapine to olanzapine-lactam and a general workflow for its analytical determination.

Caption: Oxidative degradation of olanzapine.

Caption: Analytical workflow for olanzapine-lactam.

References

- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 2. sciensage.info [sciensage.info]

- 3. caymanchem.com [caymanchem.com]

- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]

- 6. ijrar.org [ijrar.org]

- 7. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pharmacological Activity of Olanzapine-Lactam: An In-Depth Technical Guide

An Examination of a Key Olanzapine (B1677200) Degradation Product

Abstract

Olanzapine, a widely prescribed second-generation antipsychotic, undergoes degradation through various pathways, with oxidative processes leading to the formation of several byproducts. Among these, olanzapine-lactam has been identified as a significant degradation product. This technical guide aims to provide a comprehensive overview of the pharmacological activity of olanzapine-lactam for researchers, scientists, and drug development professionals. However, a thorough review of publicly available scientific literature reveals a significant gap in the characterization of the specific pharmacological actions of this particular compound. While the pharmacology of the parent drug, olanzapine, is extensively documented, data on the receptor binding affinity, in vitro functional activity, and in vivo effects of olanzapine-lactam are notably absent. This guide will therefore focus on the known information regarding the formation of olanzapine-lactam and will contrast this with the well-established pharmacological profile of olanzapine to highlight areas for future research.

Introduction

Olanzapine is a thienobenzodiazepine derivative that exhibits a complex and multifaceted receptor binding profile, contributing to its efficacy in treating schizophrenia and bipolar disorder. Its therapeutic action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The stability of olanzapine is a critical factor in its formulation and storage, as degradation can lead to the formation of impurities with potentially altered pharmacological and toxicological profiles. One such impurity, formed under oxidative stress, is olanzapine-lactam. Understanding the pharmacological activity of this degradation product is crucial for a complete safety and efficacy assessment of olanzapine formulations.

Formation of Olanzapine-Lactam

Olanzapine-lactam is recognized as an oxidative degradation product of olanzapine. Its formation is often observed during stability studies of olanzapine under stress conditions, particularly in the presence of oxidizing agents. The lactam moiety is formed through oxidation of the diazepine (B8756704) ring of the olanzapine molecule.

Below is a simplified representation of the oxidative degradation pathway leading to the formation of olanzapine-lactam.

Caption: Oxidative degradation of olanzapine to olanzapine-lactam.

Pharmacological Profile of Olanzapine (Parent Compound)

To provide a framework for potential future studies on olanzapine-lactam, it is essential to detail the well-characterized pharmacological profile of the parent compound, olanzapine. Olanzapine interacts with a wide range of neurotransmitter receptors.

Receptor Binding Affinity of Olanzapine

The receptor binding profile of olanzapine has been extensively studied using radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Receptor Binding Profile of Olanzapine

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | 31 |

| D2 | 11 |

| D3 | 49 |

| D4 | 27 |

| Serotonin Receptors | |

| 5-HT2A | 4 |

| 5-HT2C | 11 |

| 5-HT3 | 57 |

| 5-HT6 | 10 |

| Adrenergic Receptors | |

| α1 | 19 |

| α2 | 230 |

| Muscarinic Receptors | |

| M1 | 2.5 |

| M2 | 18 |

| M3 | 25 |

| M4 | 10 |

| M5 | 6 |

| Histamine Receptors | |

| H1 | 7 |

Note: The Ki values presented are compiled from various sources and may vary between studies.

Experimental Protocols for Receptor Binding Assays (General Methodology)

-

Objective: To determine the in vitro affinity of a test compound for various neurotransmitter receptors.

-

Method: Radioligand binding assays are performed using cell membranes prepared from recombinant cell lines expressing the specific human receptor subtype or from animal brain tissue.

-

Procedure:

-

Cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) at a fixed concentration.

-

Increasing concentrations of the test compound (e.g., olanzapine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways Associated with Key Olanzapine Receptors

The antagonist activity of olanzapine at D2 and 5-HT2A receptors modulates downstream signaling cascades critical to its antipsychotic effects.

Caption: Key signaling pathways modulated by olanzapine.

Pharmacological Activity of Olanzapine-Lactam: A Knowledge Gap

Despite being a known degradation product, a comprehensive search of the scientific literature did not yield any specific data on the pharmacological activity of olanzapine-lactam. Key missing information includes:

-

Receptor Binding Affinity: There are no published Ki values for olanzapine-lactam at any of the receptors targeted by olanzapine or other relevant central nervous system receptors.

-

In Vitro Functional Activity: Data from functional assays, such as IC50 or EC50 values, which would characterize olanzapine-lactam as an agonist, antagonist, or inverse agonist at these receptors, are not available.

-

In Vivo Studies: There is no information on the in vivo effects of olanzapine-lactam on animal models of psychosis or its potential to induce side effects associated with olanzapine, such as weight gain or metabolic disturbances.

Proposed Future Research

To address the current knowledge gap, a systematic pharmacological evaluation of olanzapine-lactam is warranted. The following experimental workflow is proposed:

Caption: Proposed workflow for pharmacological characterization.

Conclusion

While olanzapine-lactam is a recognized degradation product of olanzapine, its pharmacological activity remains uncharacterized in the public domain. The lack of data on its receptor binding profile and functional activity represents a significant gap in the comprehensive understanding of olanzapine's stability and overall pharmacological profile. The well-defined pharmacology of olanzapine provides a clear roadmap for the necessary future investigations into this and other metabolites and degradation products. Such studies are imperative for ensuring the complete safety and efficacy profile of olanzapine formulations and for advancing the understanding of its structure-activity relationships. Drug development professionals and researchers are encouraged to pursue the pharmacological characterization of olanzapine-lactam to fill this critical knowledge void.

In Vitro Metabolism of Olanzapine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of olanzapine (B1677200), with a particular focus on the enzymatic pathways and the distinction from oxidative degradation products. Olanzapine is an atypical antipsychotic extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Understanding its metabolic profile is critical for drug development, assessing drug-drug interactions, and interpreting pharmacokinetic variability.

Executive Summary

Olanzapine undergoes extensive phase I and phase II metabolism. The primary oxidative pathways are catalyzed by CYP1A2, with minor contributions from CYP2D6 and CYP2C8, leading to the formation of N-desmethyl-olanzapine and various hydroxylated metabolites. Flavin-containing monooxygenase 3 (FMO3) is responsible for the formation of olanzapine N-oxide. The main phase II reaction is direct glucuronidation, predominantly catalyzed by UGT1A4. The term "olanzapine lactam" generally refers to an oxidative degradation product formed from the thiophene (B33073) ring of the molecule, rather than a direct enzymatic metabolite. This guide will detail the established metabolic pathways, provide experimental protocols for their in vitro investigation, and present quantitative kinetic data.

Olanzapine Metabolic Pathways

The in vitro metabolism of olanzapine is complex, involving multiple enzymes and resulting in several metabolites. The major pathways are N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucuronidation.

Phase I Metabolism (Oxidative)

-

N-demethylation: The formation of 4'-N-desmethyl-olanzapine is a significant pathway. While CYP1A2 is a major contributor, CYP2C8 has also been identified as playing a substantial role.[1]

-

Hydroxylation: Aromatic hydroxylation leads to the formation of 7-hydroxy-olanzapine, primarily catalyzed by CYP1A2.[1][2] The formation of 2-hydroxymethyl-olanzapine is a minor pathway mediated by CYP2D6.[2][3][4]

Phase II Metabolism (Conjugative)

-

Glucuronidation: Direct N-glucuronidation is a major metabolic route for olanzapine. The formation of olanzapine-10-N-glucuronide is the most abundant metabolic pathway and is primarily catalyzed by UGT1A4.[5] UGT2B10 also shows activity towards olanzapine glucuronidation.[5] Olanzapine-4'-N-glucuronide is another glucuronide metabolite that has been identified.[5]

The Formation of Olanzapine Lactam

It is important to distinguish between enzymatic metabolism and chemical degradation. The "Olanzapine Lactam Impurity" is described as a degradation product that results from the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.[6] Its formation, often accompanied by ketothiolactam, is noted to occur in solid-state formulations under stress conditions and is thought to be a result of autoxidation, potentially catalyzed by excipients.[6][7] Therefore, olanzapine lactam is not typically considered a direct metabolite of in vitro enzymatic reactions but rather a product of chemical instability.

Quantitative Data on Olanzapine Metabolism

The following tables summarize the kinetic parameters for the formation of major olanzapine metabolites in vitro. These values are essential for predicting metabolic clearance and potential drug interactions.

Table 1: Kinetic Parameters for Olanzapine Metabolite Formation by Human Liver Microsomes (HLM)

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |

| N-desmethyl-olanzapine | 28.6 | 139 |

| 7-hydroxy-olanzapine | 12.3 | 41.8 |

| Olanzapine-N-oxide | 40.5 | 118 |

| Olanzapine-10-N-glucuronide | 290 | 1140 |

Data sourced from Korprasertthaworn et al. (2015). Note: Assays were conducted in the presence of 2% bovine serum albumin.

Table 2: Kinetic Parameters for Olanzapine Metabolite Formation by Recombinant Enzymes

| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/pmol enzyme) |

| CYP1A2 | 7-hydroxy-olanzapine | 12.5 | 7.9 |

| CYP2C8 | N-desmethyl-olanzapine | 12.5 | 0.9 |

| UGT1A4 | Olanzapine-10-N-glucuronide | 34.6 | 10.9 |

Data sourced from Korprasertthaworn et al. (2015). Note: Assays were conducted in the presence of 2% bovine serum albumin.

Experimental Protocols

This section provides a generalized protocol for studying the in vitro metabolism of olanzapine using human liver microsomes.

Incubation Conditions for Oxidative Metabolism

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP2C8).

-

Substrate Concentration: Olanzapine concentrations should span the expected Km value (e.g., 1-100 μM).

-

Incubation Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Cofactor: NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

Incubation Time: A time-course experiment should be performed to ensure linearity of metabolite formation (e.g., 0-60 minutes).

-

Incubation Temperature: 37°C.

-

Reaction Termination: The reaction is typically stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the protein.

Incubation Conditions for Glucuronidation

-

Enzyme Source: HLM or recombinant human UGT enzymes (e.g., UGT1A4, UGT2B10).

-

Substrate Concentration: Olanzapine concentrations should be chosen to encompass the Km for glucuronidation (e.g., 50-2000 μM).

-

Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride (e.g., 10 mM).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (e.g., 2 mM).

-

Detergent: Alamethicin (to activate UGTs) is often included in the pre-incubation.

-

Incubation Time and Temperature: Similar to oxidative metabolism studies, typically 37°C for a duration within the linear range.

-

Reaction Termination: Addition of cold organic solvent.

Analytical Method: LC-MS/MS

-

Sample Preparation: Following reaction termination and protein precipitation, the samples are centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is typically employed for sensitive and specific quantification of olanzapine and its metabolites.[8][9]

Visualizations

The following diagrams illustrate the metabolic pathways of olanzapine and a typical experimental workflow for in vitro metabolism studies.

References

- 1. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and analytical methodologies for olanzapine (B1677200) related substances. Olanzapine, an atypical antipsychotic medication, is susceptible to the formation of various impurities during its synthesis, formulation, and storage.[1][2] Regulatory bodies necessitate the stringent control of these impurities to ensure the safety and efficacy of the final drug product.[3][4] This document outlines the known process-related impurities and degradation products of olanzapine, details the analytical techniques for their identification and quantification, and presents experimental protocols for their analysis.

Known Olanzapine Related Substances

A number of related substances have been identified as either process impurities, arising from the manufacturing process, or degradation products formed under stress conditions. These impurities can include precursors, intermediates, by-products, and various degradation products resulting from oxidation, hydrolysis, or other chemical transformations.

Table 1: Summary of Known Olanzapine Related Substances

| Impurity Name/Identifier | Chemical Name | Type | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Olanzapine Related Compound A | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | Process | C12H9N3O2S | 259.29 | A key starting material in some synthetic routes.[5] |

| Olanzapine Related Compound B | 2-Methyl-10H-thieno-[2,3-b][6][7]benzodiazepin-4[5H]-one | Process/Degradation | C12H10N2OS | 230.29 | Can be formed during synthesis or through degradation.[8][9] |

| Olanzapine Related Compound C | 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][6][10]diazepine 4′-N-oxide | Degradation | C17H20N4OS | 328.43 | An oxidative degradation product.[11] |

| Olanzapine Lactam Impurity | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | Degradation | C17H20N4O2 | 312.37 | An oxidative degradation product resulting from the oxidation of the thiophene (B33073) ring.[1][6] |

| Olanzapine Thiolactam Impurity | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | Degradation | C17H20N4OS | 328.43 | An oxidative degradation product resulting from the oxidation of the thiophene ring.[6][12] |

| Impurity-I | 2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b][6][7] benzodiazepine | Process | C19H24N4S2 | 372.55 | A novel process-related impurity.[13] |

| Impurity-II | 10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b][6][7]benzodiazepine | Process | C26H25N5S2 | 471.64 | A novel process-related impurity.[13] |

| Desmethyl Olanzapine | 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][6][7]benzodiazepine | Process/Metabolite | C16H18N4S | 298.41 | A potential process impurity and a known metabolite.[14] |

| Olanzapine Amino Impurity | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | Process | C12H11N3S | 229.30 | A process-related impurity.[14] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of olanzapine and its related substances.[10][15] Reversed-phase HPLC methods, often coupled with UV or mass spectrometry detectors, provide the necessary selectivity and sensitivity for impurity profiling.

Experimental Protocol: HPLC Method for Olanzapine and Related Substances

This protocol is a representative example based on published methods.[7][9][16]

1. Chromatographic Conditions:

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[7]

-

Mobile Phase A: 0.2 M Ammonium acetate (B1210297) buffer (pH adjusted to 4.50 with acetic acid).[7]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: